

In-Depth Technical Guide: Cyclamic Acid-d11 (CAS number 1215770-73-2)

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Compound of Interest

Compound Name: *Cyclamic Acid-d11*

Cat. No.: *B565016*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclamic Acid-d11, with the CAS number 1215770-73-2, is the deuterated analog of cyclamic acid, a well-known artificial sweetener.^[1] This isotopically labeled compound serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the precise quantification of cyclamic acid in a variety of matrices, including food products, beverages, and biological samples.^{[1][2]} Its use is critical for correcting potential matrix interferences and variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative data.^{[3][4]} This technical guide provides a comprehensive overview of **Cyclamic Acid-d11**, including its chemical and physical properties, synthesis, analytical applications with detailed experimental protocols, and the metabolic fate of its non-labeled counterpart.

Chemical and Physical Properties

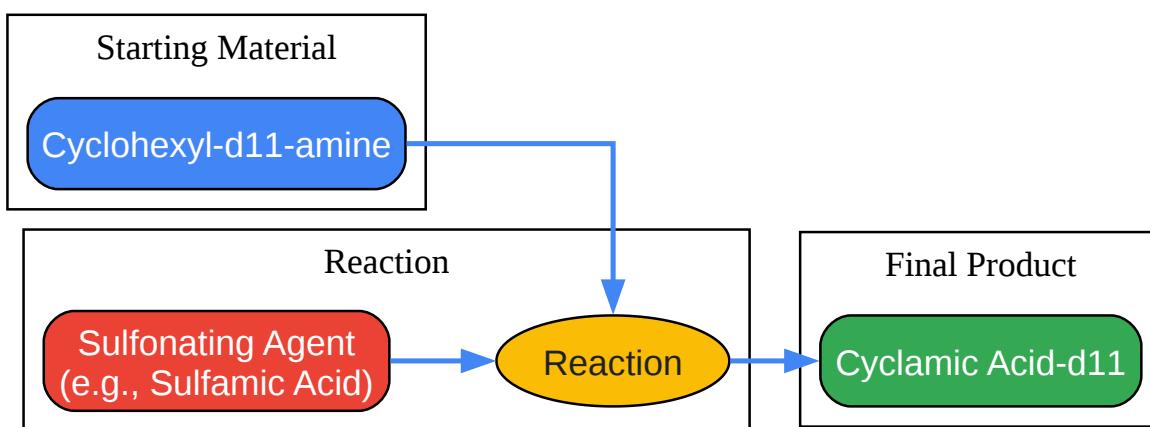
Cyclamic Acid-d11 is a white to off-white solid. While a definitive, publicly available Certificate of Analysis with experimentally determined physical properties such as melting point and isotopic purity is not readily accessible, its fundamental properties can be compiled from various supplier and database sources.

Property	Value	Source
CAS Number	1215770-73-2	
Unlabeled CAS Number	100-88-9	
Molecular Formula	C ₆ H ₂ D ₁₁ NO ₃ S	
Molecular Weight	~190.31 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in water	
Storage	Recommended storage at -20°C for long-term stability.	

Isotopic Purity: While an exact value from a Certificate of Analysis is not available in the searched literature, for its effective use as an internal standard, the isotopic purity is expected to be high, typically $\geq 98\%$.

Synthesis

The synthesis of **Cyclamic Acid-d11** involves the sulfonation of its deuterated precursor, cyclohexyl-d11-amine. The general synthetic pathway can be described as follows:



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A simplified workflow for the synthesis of **Cyclamic Acid-d11**.

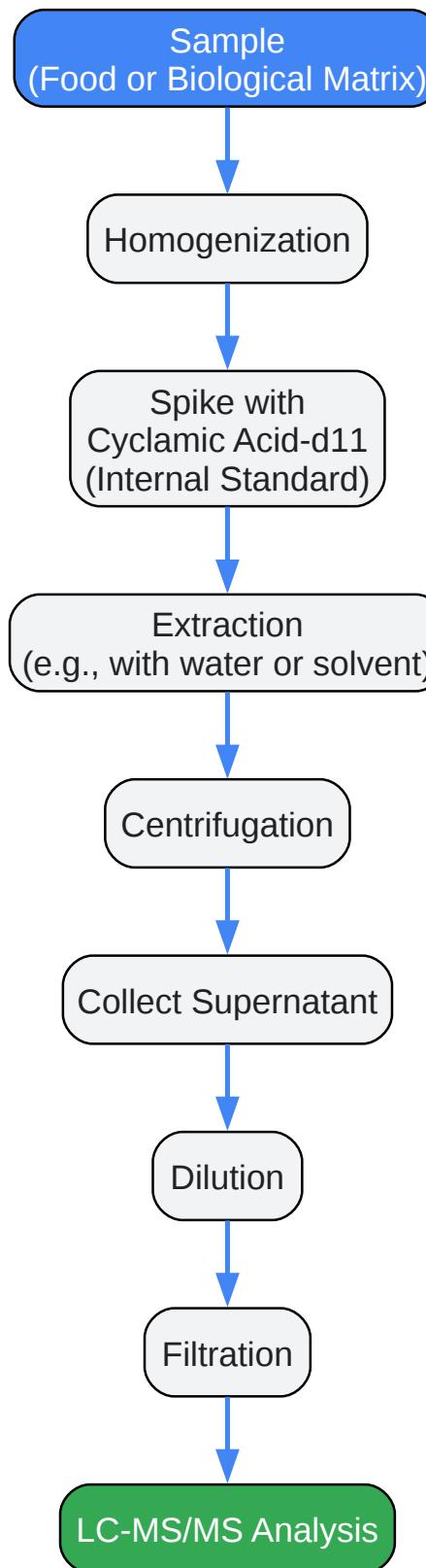
The preparation of the deuterated precursor, cyclohexyl-d11-amine, can be achieved through the catalytic hydrogenation of aniline using a deuterium source.

Analytical Applications and Experimental Protocols

Cyclamic Acid-d11 is predominantly used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of cyclamate.

Sample Preparation

A general workflow for the extraction of cyclamate from food and biological matrices is outlined below. The specific steps may vary depending on the sample type.



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A general workflow for sample preparation for cyclamate analysis.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of cyclamate using **Cyclamic Acid-d11** as an internal standard, compiled from various published methods.

Parameter	Typical Conditions
Chromatography	
Column	C18 reversed-phase column
Mobile Phase A	Water with 0.1% formic acid or 0.15% acetic acid
Mobile Phase B	Acetonitrile or Methanol
Gradient	A gradient elution is typically used.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 20 μ L
Mass Spectrometry	
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Monitored Transitions	
Cyclamate (Quantifier)	m/z 178 \rightarrow 79.7
Cyclamate (Qualifier)	m/z 178 \rightarrow 97
Cyclamic Acid-d11	m/z 189 \rightarrow 80 or m/z 189 \rightarrow 108
Collision Energy	Optimized for the specific instrument.

Note: The exact m/z transitions for **Cyclamic Acid-d11** may vary slightly depending on the instrument and the specific fragmentation pathway being monitored. It is crucial to optimize these parameters in the laboratory.

Mass Spectrometry and NMR Data

Mass Spectrometry Fragmentation

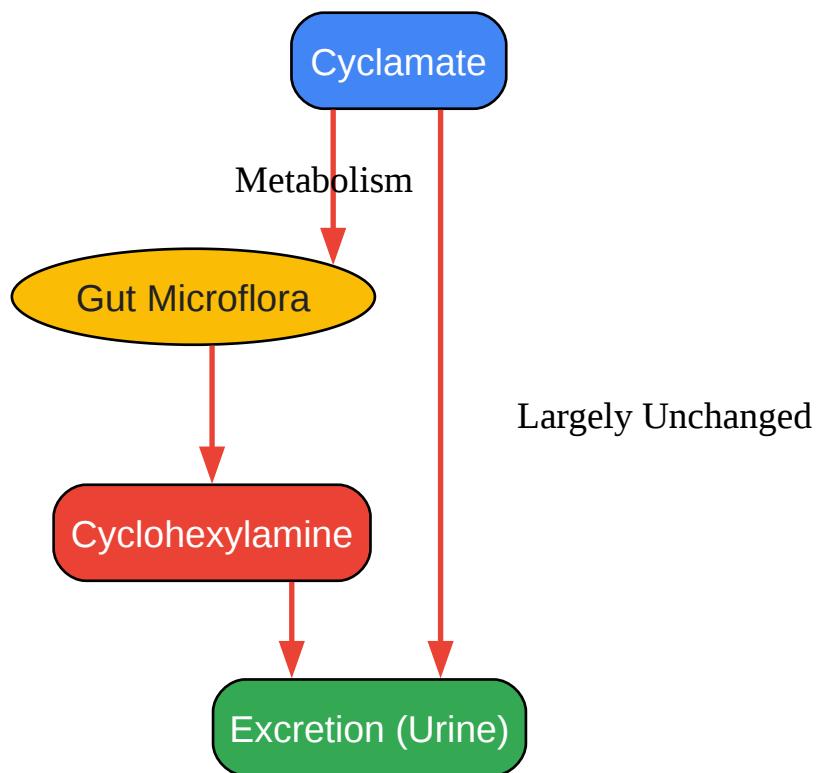
In negative ion mode ESI-MS/MS, the fragmentation of the $[M-H]^-$ ion of cyclamic acid (m/z 178) typically involves the cleavage of the sulfamate group, leading to the characteristic product ion at m/z 79.7 ($[SO_3]^-$). For **Cyclamic Acid-d11**, the $[M-H]^-$ ion is observed at m/z 189. The fragmentation is expected to follow a similar pathway, with the primary product ion being $[SO_3]^-$ at m/z 80. Another potential fragment could arise from the deuterated cyclohexyl moiety.

NMR Spectroscopy

While experimentally obtained high-resolution NMR spectra for **Cyclamic Acid-d11** are not readily available in the searched literature, predicted spectra can provide an indication of the expected chemical shifts. Due to the complete deuteration of the cyclohexane ring, the 1H -NMR spectrum is expected to be simple, showing a signal for the N-H proton. The ^{13}C -NMR spectrum would show signals for the carbon atoms of the cyclohexane ring, with their chemical shifts and multiplicities influenced by the attached deuterium atoms.

Metabolism of Cyclamate

Understanding the metabolism of the unlabeled compound is crucial for interpreting analytical results, especially in biological matrices. Cyclamate is not significantly metabolized by human enzymes. However, gut microflora can metabolize cyclamate to cyclohexylamine. This conversion is highly variable among individuals. Cyclohexylamine is more toxic than cyclamate, and its formation is a key consideration in the safety assessment of cyclamate.



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Metabolic pathway of cyclamate in humans.

Conclusion

Cyclamic Acid-d11 (CAS 1215770-73-2) is an essential analytical tool for researchers and scientists in the fields of food safety, drug development, and clinical analysis. Its use as an internal standard in LC-MS/MS methods allows for the accurate and reliable quantification of cyclamate. This guide has provided a detailed overview of its properties, synthesis, analytical applications, and the metabolic context of its non-labeled form. The provided experimental protocols and data serve as a valuable resource for the implementation of analytical methods involving **Cyclamic Acid-d11**.

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